Chloromethyl 10-chlorodecanoate
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Overview
Description
Chloromethyl 10-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol . It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 10-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed in the presence of a strong acid or base to yield 10-chlorodecanoic acid and chloromethyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution Reactions: New compounds with substituted functional groups.
Hydrolysis: 10-chlorodecanoic acid and chloromethyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Chloromethyl 10-chlorodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 10-chlorodecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ester functional group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure and the presence of chlorine atoms, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Another chloromethyl compound used in organic synthesis.
10-Chlorodecanoic acid: The parent acid of chloromethyl 10-chlorodecanoate.
Chloromethyl benzene: A chloromethyl compound with a benzene ring instead of a decanoate chain.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with both chloromethyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
80418-87-7 |
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Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 10-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c12-9-7-5-3-1-2-4-6-8-11(14)15-10-13/h1-10H2 |
InChI Key |
ZOBAMFUTBJXGTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OCCl)CCCCCl |
Origin of Product |
United States |
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